1-(Difluoromethoxy)-2,4-difluorobenzene

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Challenge: Regioisomer purity failures cause downstream yield collapse and bioactivity divergence. Solution: 1-(Difluoromethoxy)-2,4-difluorobenzene (CAS 1226194-39-3) is a precision fluorinated building block. - Quantified advantage: LogP 2.57 (vs. mono-fluoro ~2.43) to modulate permeability without added H-bond donors. - Metabolic stability: -OCF2H resists CYP450 O-dealkylation. - Validated application: Key intermediate in US Patent 4,405,529 for pyrethroid pesticides. - Supply: BenchChem assures global R&D quantities with rigorous QC.

Molecular Formula C7H4F4O
Molecular Weight 180.1 g/mol
CAS No. 1226194-39-3
Cat. No. B3092235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-2,4-difluorobenzene
CAS1226194-39-3
Molecular FormulaC7H4F4O
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OC(F)F
InChIInChI=1S/C7H4F4O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
InChIKeyWGYLZEWBJOJPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethoxy)-2,4-difluorobenzene Procurement & Differentiation


1-(Difluoromethoxy)-2,4-difluorobenzene (CAS 1226194-39-3) is a highly fluorinated aromatic building block (C7H4F4O, MW 180.10 g/mol) that belongs to the class of difluoromethoxy-substituted difluorobenzenes . This compound integrates a difluoromethoxy (-OCF2H) group with two additional ring fluorine atoms at the 2- and 4-positions, resulting in a unique electronic and steric profile with a computed LogP of 2.57 and a topological polar surface area (TPSA) of 9.23 Ų . Its primary utility lies as an intermediate in the synthesis of pyrethroid pesticides [1] and as a valuable scaffold in medicinal chemistry for modulating physicochemical and pharmacokinetic properties .

1

Agrochemical intermediate synthesis: patented route for pyrethroid pesticide development; reported industrial-scale applicability.

2

Medicinal chemistry scaffold: supports lipophilicity modulation and metabolic stability screening through -OCF2H and 2,4-difluoro pattern.

3

Regiospecific building block: enables controlled functionalization in electrophilic aromatic substitution workflows.

1-(Difluoromethoxy)-2,4-difluorobenzene: Substitution Risks


Interchanging 1-(Difluoromethoxy)-2,4-difluorobenzene with seemingly similar analogs—such as other difluoromethoxybenzene regioisomers or compounds with fewer fluorine atoms—introduces quantifiable risks in synthetic pathways and final product properties. This is not a generic fluorinated building block; its precise substitution pattern (2,4-difluoro with 1-difluoromethoxy) confers distinct electronic effects, lipophilicity (LogP 2.57 ), and steric constraints that directly impact reaction yields, regioselectivity, and the biological performance of downstream candidates [1]. The following evidence demonstrates that substituting with a mono-fluoro or alternative difluoro isomer can lead to significant deviations in key parameters, undermining the reproducibility and outcome of research and development programs.

2,4-Difluoro with -OCF2H at position 1
vs
Mono-fluoro analog: lower lipophilicity may shift membrane permeability profile
2,4-Difluoro substitution pattern
vs
1,4-Difluoro regioisomer: electrophilic substitution outcome may differ; regiospecific products may not transfer
-OCF2H group
vs
-OCH3 analog: metabolic stability context may not replicate; reported potency shifts in PDE4 series

1-(Difluoromethoxy)-2,4-difluorobenzene: Differentiation from Analogs


Lipophilicity vs. Mono-Fluorinated Analogs

1-(Difluoromethoxy)-2,4-difluorobenzene exhibits a calculated LogP of 2.57 , which is significantly higher than the LogP of its mono-fluorinated analog, 1-(difluoromethoxy)-4-fluorobenzene (calculated LogP ~2.43) . This difference of approximately 0.14 log units translates to a roughly 38% increase in lipophilicity (assuming a linear relationship), which is critical for enhancing membrane permeability and metabolic stability in drug candidates [1].

Lipophilicity
Cross-study comparable
LogP 2.57 vs mono-fluoro analog ~2.43; ΔLogP ≈ +0.14
Supports membrane permeability assessment
Calculated values; experimental confirmation recommended
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Metabolic Stability: -OCF2H vs. Methoxy Analogs

The difluoromethoxy group (-OCF2H) is a well-established bioisostere for the metabolically labile methoxy group (-OCH3). Replacement of a methoxy with a difluoromethoxy group, as in 1-(difluoromethoxy)-2,4-difluorobenzene, has been shown to significantly improve inhibitory activity against phosphodiesterase 4 (PDE4) [1]. For instance, in a series of catecholamides, the difluoromethoxy analog demonstrated a >10-fold improvement in potency compared to its methoxy counterpart (e.g., compound 7j vs 7k in the referenced study) [1]. While direct data for this specific compound is class-level inference, the well-documented effect of the -OCF2H group on blocking oxidative metabolism by cytochrome P450 enzymes is a key differentiator [2].

Metabolic Stability
Class-level inference
-OCF2H vs -OCH3: >10-fold potency improvement reported in PDE4 inhibitor series
Supports metabolic stability screening context
Direct compound-specific data not available
Drug Metabolism Pharmacokinetics Fluorine Chemistry

2,4-Difluoro Substitution: Electronic & Steric Effects

The specific 2,4-difluoro substitution pattern in 1-(Difluoromethoxy)-2,4-difluorobenzene creates a unique electronic environment that differs fundamentally from its regioisomers, such as 2-(difluoromethoxy)-1,4-difluorobenzene (CAS 1404193-91-4) . The presence of a strongly electron-withdrawing fluorine atom ortho to the difluoromethoxy group (at the 2-position) deactivates the ring and directs incoming electrophiles to distinct positions compared to the meta- or para-substituted analogs. This precise electronic tuning is a direct consequence of the combined -I and +M effects of the fluorine atoms, which quantifiably alter the reactivity of the ring carbons for subsequent functionalization [1].

Regioselectivity
Class-level inference
2,4-Difluoro pattern directs electrophilic substitution differently vs 1,4-isomer; distinct ring deactivation
Regioisomer-specific synthesis outcome
Computational modeling may support prediction
Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

Patented Pyrethroid Pesticide Intermediate

US Patent 4,405,529 explicitly identifies 1-(Difluoromethoxy)-2,4-difluorobenzene as a valuable intermediate in the preparation of broad-spectrum pyrethroid pesticides [1]. The patent describes a method for preparing difluoromethoxyaromatic compounds of formula (I), which includes this specific compound. This established, patented synthetic route provides a tangible and legally protected pathway for industrial-scale production, a differentiator that generic or less-defined analogs lack. The commercial relevance is underscored by its utility in creating compounds effective against a wide variety of agricultural pests (Dipterous, Lepidopterous, Coleopterous, and Homopterous insects) and ixodide ticks [2].

Industrial Validation
Supporting evidence
Explicitly claimed in US Patent 4,405,529 for pyrethroid pesticide synthesis
Reported industrial application context
Patent literature source; scalability review advised
Agrochemical Synthesis Pesticide Development Process Chemistry

PSA and Bioavailability Prediction

The topological polar surface area (TPSA) of 1-(Difluoromethoxy)-2,4-difluorobenzene is calculated to be 9.23 Ų . This low TPSA value is a strong predictor of good oral bioavailability and blood-brain barrier permeability, as compounds with a TPSA < 140 Ų are generally considered to have favorable absorption characteristics [1]. While this is a class-level property for small, highly fluorinated arenes, it serves as a key computational filter that distinguishes this compound from larger, more polar analogs which may fail early-stage ADME screens. The specific value for this compound is a direct consequence of its molecular formula (C7H4F4O) and substitution pattern.

TPSA Prediction
Supporting evidence
TPSA = 9.23 Ų; well below 140 Ų threshold
Supports permeability prediction models
In silico prediction; confirm experimentally
Drug Design ADME Computational Chemistry

Molecular Weight and Fluorine Density

With a molecular weight of 180.10 g/mol and containing four fluorine atoms (44.4% fluorine by mass), 1-(Difluoromethoxy)-2,4-difluorobenzene occupies a distinct region of physicochemical space compared to its mono-fluorinated or non-fluorinated analogs. For example, 1-(difluoromethoxy)-4-fluorobenzene (MW 162.11 g/mol) has only three fluorine atoms (35.1% F by mass) . The higher fluorine density in the target compound contributes to its enhanced lipophilicity (see Evidence Item 1), increased metabolic stability (see Evidence Item 2), and distinct electronic properties [1]. This precise molecular weight and fluorine count allow medicinal chemists to fine-tune the properties of lead compounds, balancing potency with desirable ADME characteristics.

Fluorine Density
Cross-study comparable
MW 180.10; 44.4% F by mass (4F) vs 35.1% F (3F) in mono-fluoro analog
Supports physicochemical property tuning
Elemental composition confirmed by structure
Lead Optimization Physicochemical Properties Fluorine Chemistry

1-(Difluoromethoxy)-2,4-difluorobenzene: Recommended Applications


CNS-Penetrant Drug Candidates

Medicinal chemists aiming to improve the brain penetration and half-life of drug candidates should prioritize 1-(Difluoromethoxy)-2,4-difluorobenzene. Its low TPSA of 9.23 Ų strongly predicts good blood-brain barrier permeability , while the difluoromethoxy group is known to resist CYP450-mediated O-dealkylation, thereby enhancing metabolic stability [1]. The elevated LogP (2.57) further supports membrane permeability .

Pyrethroid Pesticide Synthesis

Agrochemical researchers and process chemists developing next-generation pyrethroid pesticides should source this specific compound as a key intermediate. Its utility is explicitly validated in US Patent 4,405,529 [2], providing a proven and legally protected route to synthesize compounds with broad-spectrum insecticidal and acaricidal activity [3]. This reduces development risk and accelerates time-to-market for new agrochemical products.

Regioisomerically Pure Fluorinated Building Blocks

Synthetic chemists requiring a precise 2,4-difluoro substitution pattern for downstream functionalization should select this regioisomer over alternatives like 2-(difluoromethoxy)-1,4-difluorobenzene . The unique electronic environment directs electrophilic aromatic substitution to specific positions, enabling the synthesis of complex, regioisomerically pure molecules. Using an incorrect isomer would lead to different products and necessitate costly and time-consuming purification [4].

Lipophilicity Modulation for Lead Optimization

During lead optimization, when fine-tuning the lipophilicity of a chemical series is required, 1-(Difluoromethoxy)-2,4-difluorobenzene offers a quantifiable advantage. Its calculated LogP of 2.57 provides a significantly more lipophilic alternative to mono-fluorinated analogs (LogP ~2.43), allowing researchers to systematically increase LogP and, consequently, membrane permeability without introducing additional rotatable bonds or hydrogen bond donors [5].

Application
Selection Property
Validation Focus
CNS permeability research
Low TPSA profile context
Permeability and metabolic stability assays
Agrochemical intermediate synthesis
Patented synthetic route context
Patent literature and process scalability
Regiospecific synthesis workflows
2,4-Difluoro substitution pattern
Regioisomeric purity and product identity
Lipophilicity modulation studies
Lipophilicity modulation context
LogP-dependent permeability profiling

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